molecular formula C19H16ClN5OS B2671309 4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 722464-23-5

4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2671309
CAS No.: 722464-23-5
M. Wt: 397.88
InChI Key: GBCFGQRWTQEHRA-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one ( 722464-23-5) is a high-purity chemical compound with a molecular formula of C19H16ClN5OS and a molecular weight of 397.88 g/mol. This complex molecule features a 1,2,4-triazole core bearing a sulfanyl (thiol) group, which is a key functional moiety of significant research interest . Compounds containing the 1,2,4-triazole-3-thiol scaffold are extensively investigated in medicinal chemistry and drug discovery for their diverse biological activities . The sulfanyl-triazole moiety is a cyclic analog of thiosemicarbazides and is known to be present in various natural products and pharmaceuticals . This specific structural motif is associated with a wide spectrum of potential therapeutic properties, making it a valuable scaffold for developing novel bioactive molecules. Research applications for this class of compounds include exploration as anticancer agents , antimicrobials , antifungal agents , anti-inflammatory compounds , and antiviral drugs, with some derivatives showing promise against HIV-1 . The primary value for researchers lies in utilizing this compound as a key synthetic intermediate or a precursor for further chemical derivatization. The thiol group presents a reactive site for S-alkylation reactions, allowing for the synthesis of a diverse library of novel chemical entities for structure-activity relationship (SAR) studies . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-12-16(18(26)25(23(12)2)13-8-4-3-5-9-13)24-17(21-22-19(24)27)14-10-6-7-11-15(14)20/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCFGQRWTQEHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=NNC3=S)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one , with CAS No. 722464-23-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Molecular Structure

The molecular formula of the compound is C19H16ClN5OSC_{19}H_{16}ClN_5OS, with a molecular weight of approximately 397.88 g/mol. The structure features a triazole ring and various aromatic components, which are crucial for its biological activity.

PropertyValue
CAS Number722464-23-5
Molecular FormulaC₁₉H₁₆ClN₅OS
Molecular Weight397.88 g/mol

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A related study demonstrated that compounds containing similar structural motifs showed potent anti-proliferative effects against various cancer cell lines, including HepG2 (human liver cancer cells). For instance, compounds derived from triazole exhibited IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL, suggesting that modifications in the molecular structure can enhance or diminish anticancer efficacy .

Antimicrobial Activity

The compound's biological profile includes antimicrobial properties. A study on related sulfanyl derivatives indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of some derivatives was reported to be as low as 3.91 mg/L, comparable to established antibiotics like oxacillin .

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been observed with similar triazole compounds. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Compounds similar to the target molecule have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Interaction : The sulfanyl group may interact with enzyme active sites, inhibiting their function and disrupting metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can increase ROS levels in cancer cells, contributing to cytotoxicity.

Study on Anticancer Properties

In a recent study published in Molecules, a series of triazole derivatives were synthesized and tested for their anticancer activity against HepG2 cells. The results indicated that modifications at the phenyl ring significantly influenced the anticancer efficacy, with certain substitutions leading to enhanced activity .

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial properties of similar compounds revealed that those with chlorophenyl substitutions exhibited varying degrees of effectiveness against common bacterial strains. The research highlighted the importance of structural diversity in enhancing bioactivity .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains including Staphylococcus aureus and Enterobacter aerogenes .
    • The presence of the sulfanyl group enhances the antimicrobial efficacy by possibly disrupting bacterial cell walls or interfering with metabolic pathways.
  • Antifungal Activity :
    • Triazoles are widely recognized for their antifungal properties. The compound has been tested for its ability to inhibit fungal growth in various species, demonstrating significant activity comparable to established antifungal agents .
  • Anticancer Potential :
    • Recent research indicates that triazole derivatives exhibit chemopreventive and chemotherapeutic effects against cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer proliferation .

Agricultural Applications

  • Fungicides :
    • The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens could help in managing crop diseases and improving yield .
  • Plant Growth Regulators :
    • Some triazole derivatives are known to act as growth regulators, influencing plant growth and development. This application could enhance agricultural productivity by optimizing plant responses to environmental stresses .

Case Studies

  • Synthesis and Testing of Derivatives :
    • A study synthesized various derivatives of triazole compounds and tested their antimicrobial activities against a range of pathogens. The findings indicated that modifications in the chemical structure significantly impacted the efficacy of these compounds .
  • In Vivo Studies :
    • In vivo studies have demonstrated that certain triazole derivatives possess anti-inflammatory properties alongside their antimicrobial effects. This dual action could be beneficial in treating infections while managing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallography and Packing

Compounds 4 and 5 () are isostructural analogs of the target molecule, differing in halogen substituents (Cl vs. F on the aryl group). Both crystallize in triclinic P-1 symmetry with two independent molecules per asymmetric unit. Key comparisons include:

Property Target Compound (2-Cl) Compound 4 (4-Cl) Compound 5 (4-F)
Halogen Position Ortho on phenyl Para on aryl Para on aryl
Crystal System Not reported Triclinic Triclinic
Space Group Not reported P-1 P-1
Packing Efficiency Not reported High (Cl sterics) Moderate (F size)

In compounds 4 and 5, para-halogens minimally disrupt molecular planarity, enabling tighter packing despite Cl’s larger van der Waals radius .

Conformational Flexibility and Noncovalent Interactions

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares a sulfanyl-pyrazole backbone with the target compound. Key bond angles (e.g., C–S–C ≈ 105°) and dihedral angles (e.g., 85° between pyrazole and chlorophenyl planes) highlight steric repulsion from ortho-substituents. In contrast, the target compound’s 2-chlorophenyl group may enforce a near-perpendicular orientation relative to the triazole ring, as seen in analogous systems .

Noncovalent interactions () further differentiate these compounds:

  • Target Compound : Strong S–H···N hydrogen bonds stabilize the triazole-pyrazole interface.
  • Compound 4/5 : Dominated by C–H···F/Cl and π-stacking (fluorophenyl groups participate in weaker interactions than chlorophenyl) .
  • Compound : Trifluoromethyl groups enhance dipole-dipole interactions, absent in the target molecule.

Electronic and Spectroscopic Profiles

While spectroscopic data for the target compound is unavailable, analogs in and exhibit distinct trends:

  • 1H NMR : Methyl groups in pyrazol-3-one rings resonate at δ 2.1–2.5 ppm, while triazole protons appear upfield (δ 7.5–8.2 ppm) due to electron-withdrawing sulfanyl groups .
  • IR : S–H stretches (2550–2600 cm⁻¹) in the target compound contrast with C–F stretches (1100–1200 cm⁻¹) in fluorinated analogs .

Computational analysis () using tools like Multiwfn reveals higher electron density at the sulfanyl group in the target compound compared to fluorine-substituted analogs, enhancing nucleophilic reactivity .

Tables

Table 1: Structural Comparison of Triazole-Pyrazole Hybrids

Compound Halogen Substituent Crystal System Key Noncovalent Interactions
Target (2-Cl) Ortho-Cl Not reported S–H···N, C–Cl···π
Compound 4 (4-Cl) Para-Cl Triclinic C–Cl···H–C, π-π stacking
Compound 5 (4-F) Para-F Triclinic C–F···H–C, weaker π-stacking

Table 2: Spectroscopic Signatures

Functional Group Target Compound (IR/NMR) Fluorinated Analogs (IR/NMR)
S–H 2550–2600 cm⁻¹ Absent
C–F Absent 1100–1200 cm⁻¹
Pyrazole-CH3 δ 2.1–2.5 ppm δ 2.3–2.6 ppm

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one?

  • Methodology : Multi-step organic synthesis typically involves:

Cyclocondensation : Formation of the pyrazolone core via reaction of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 80°C) .

Triazole ring formation : Reaction with thiourea derivatives in the presence of a base (e.g., KOH) to introduce the sulfanyl-triazole moiety .

Substituent introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-chlorophenyl group .

  • Critical Parameters : Control of temperature, solvent polarity, and stoichiometry to avoid side products like over-oxidized triazoles or unreacted intermediates .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, with attention to deshielded protons near electron-withdrawing groups (e.g., sulfanyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak) and detect isotopic patterns consistent with chlorine atoms .
  • X-ray Crystallography : Single-crystal analysis to resolve bond angles and confirm stereochemistry, particularly for chiral intermediates .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Case Study : If 1H^1H-NMR suggests a planar conformation but X-ray data reveals puckering in the pyrazolone ring:

Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility (e.g., ring-flipping) .

Computational Modeling : Use density functional theory (DFT) to compare energy minima of proposed structures with experimental data .

Supplementary Techniques : Employ 2D NMR (COSY, NOESY) to confirm through-space interactions and validate crystallographic data .

Q. What strategies optimize reaction yields during the synthesis of the triazole-pyrazolone hybrid?

  • Design of Experiments (DoE) :

  • Variables : Test temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (e.g., CuI for click chemistry) in a factorial design .
  • Response Surface Modeling : Identify optimal conditions (e.g., 85°C in DMF with 5 mol% CuI) to maximize yield (>75%) while minimizing byproducts .
    • Workflow Integration : Use flow chemistry for precise control of reaction kinetics and scalability .

Q. How can the biological activity of this compound be systematically evaluated?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
    • ADME Profiling :
  • Molecular Docking : Predict binding affinity to biological targets (e.g., EGFR kinase) using AutoDock Vina .
  • Pharmacokinetics : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. What are the common pitfalls in interpreting the compound’s reactivity under varying pH conditions?

  • Case Example : Sulfanyl group oxidation at high pH:

pH-Dependent Stability : Monitor via UV-Vis spectroscopy to detect disulfide formation (λ~270 nm) .

Buffering Systems : Use phosphate buffer (pH 7.4) for biological assays to maintain compound integrity .

  • Mitigation : Introduce steric hindrance (e.g., methyl groups) near reactive sites to reduce unwanted oxidation .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Approach :

Experimental LogP : Measure via shake-flask method with octanol/water partitioning .

Theoretical vs. Experimental : Use software like MarvinSketch to calculate LogP, then refine parameters by incorporating solvent-accessible surface area (SASA) corrections .

  • Implications : Adjust substituents (e.g., replace chlorophenyl with fluorophenyl) to tune hydrophobicity for improved bioavailability .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
  • Characterization : Cross-validate data using orthogonal techniques (e.g., IR for functional groups, elemental analysis for purity) .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .

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